molecular formula C20H20N2O4 B4420796 3,5-dimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide

3,5-dimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide

Cat. No.: B4420796
M. Wt: 352.4 g/mol
InChI Key: HNKAZIQLQCEFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide is a benzamide derivative featuring a quinoline-8-yloxyethyl substituent and 3,5-dimethoxybenzoyl core.

  • Methoxy substituents: The 3,5-dimethoxy configuration on the benzoyl group may influence electronic properties and solubility .

This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where planar aromatic systems (e.g., quinoline) and hydrogen-bonding motifs (methoxy groups) are critical.

Properties

IUPAC Name

3,5-dimethoxy-N-(2-quinolin-8-yloxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-16-11-15(12-17(13-16)25-2)20(23)22-9-10-26-18-7-3-5-14-6-4-8-21-19(14)18/h3-8,11-13H,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKAZIQLQCEFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide typically involves multiple steps:

    Formation of the Quinolin-8-yloxy Intermediate: This step involves the reaction of quinolin-8-ol with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Coupling with Benzamide: The quinolin-8-yloxy intermediate is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline moiety and methoxy groups are susceptible to oxidation under controlled conditions:

Reaction Type Reagents/Conditions Products Application
Quinoline Oxidation KMnO₄ (acidic conditions)Quinoline N-oxide derivativesEnhances water solubility for biological studies.
Methoxy Demethylation BBr₃ (anhydrous DCM, −78°C)Hydroxybenzamide intermediatesPrecursor for further functionalization .

Key Findings :

  • Oxidation of the quinoline ring improves binding affinity to kinase targets due to increased polarity.

  • Demethylation of methoxy groups generates phenolic intermediates, enabling conjugation with other pharmacophores .

Functionalization of the Amide Group

The benzamide core undergoes nucleophilic acyl substitution:

Example Reaction :

3,5-Dimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide+R-XBaseN-Alkylated Derivatives\text{this compound} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Alkylated Derivatives}

Conditions :

  • Alkylating Agents : Alkyl halides (e.g., methyl iodide, benzyl chloride).

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Solvent : Dimethylformamide (DMF) or acetonitrile .

Applications :

  • Alkylation modifies pharmacokinetic properties (e.g., logP, bioavailability).

  • Derivatives with bulky substituents show enhanced selectivity for GPCR targets .

Bromination and Halogenation

Electrophilic aromatic substitution occurs at the quinoline and benzene rings:

Site Reagents Products Biological Impact
Quinoline (C5) N-Bromosuccinimide (NBS), CHCl₃5-Bromoquinolin-8-ol derivativesImproved antimicrobial activity .
Benzene (C4) Br₂, FeBr₃4-Bromo-3,5-dimethoxybenzamide intermediatesUsed in Suzuki-Miyaura cross-coupling .

Research Notes :

  • Bromination at C5 of quinoline increases antibacterial potency against Staphylococcus aureus (MIC = 0.0625 mg/mL) .

  • Halogenated derivatives serve as intermediates for synthesizing biaryl analogs via palladium catalysis .

Hydrolysis and Stability

This compound6M HCl, reflux3,5-Dimethoxybenzoic acid+2-(Quinolin-8-yloxy)ethylamine\text{this compound} \xrightarrow{\text{6M HCl, reflux}} \text{3,5-Dimethoxybenzoic acid} + \text{2-(Quinolin-8-yloxy)ethylamine}

Implications :

  • Hydrolysis products are non-toxic, making the compound suitable for in vivo studies.

  • Stability in pH 7.4 buffers supports its use in drug formulation.

Comparative Reactivity with Structural Analogs

The dual methoxy groups on the benzene ring differentiate its reactivity from analogs:

Analog Key Reaction Difference
2-Methoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamideLower electrophilic substitution due to fewer methoxy groups
3-Methyl-N-[2-(quinolin-8-yloxy)ethyl]benzamideMethyl group directs substitution to para position

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Research indicates that quinoline derivatives, including 3,5-dimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide, exhibit anticancer properties. The quinoline moiety is known for its ability to inhibit tumor growth through various mechanisms, including the modulation of apoptosis and cell cycle regulation. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

Cholinesterase Inhibition
The compound has been studied for its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. Research on related quinoline compounds has demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may exhibit similar activities .

Case Studies and Research Findings

Study Findings Implications
Wang et al., 2023Demonstrated that quinoline-modified compounds showed significant AChE inhibition with IC50 values indicating strong efficacy against neurodegenerative conditions.Supports the potential use of this compound in Alzheimer's therapy.
Duarte et al., 2023Investigated the anticancer properties of quinoline derivatives; found that specific substitutions enhanced apoptotic activity in cancer cell lines.Suggests structural modifications could optimize the anticancer efficacy of this compound.
Baltina et al., 2023Tested various quinoline derivatives against Zika virus; some showed antiviral activity with low cytotoxicity profiles.Indicates potential for developing antiviral agents from quinoline-based compounds like this compound.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially leading to anticancer effects by inhibiting DNA replication.

Comparison with Similar Compounds

Key Observations :

  • Quinoline vs. Pyrimidine/Purine Systems: The quinolin-8-yloxy group in the target compound may offer stronger aromatic interactions compared to pyrimidine () or purine () systems, which are bulkier and more polar .
  • Substituent Effects : Rip-B and Rip-D () demonstrate how methoxy vs. hydroxy groups alter physicochemical properties (e.g., Rip-D’s 2-hydroxy group increases polarity and melting point compared to Rip-B) .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Solubility Predictions Reference
Rip-B 90 80 Moderate (lipophilic methoxy groups)
Rip-D 96 34 Low (hydrogen-bonding hydroxy group)
Compound 155 N/A N/A Poor (large heterocyclic core)

Analysis :

  • The target compound’s 3,5-dimethoxy groups likely enhance solubility compared to Rip-D’s 2-hydroxy group but reduce it relative to Rip-B’s simpler benzoyl .
  • The quinoline moiety may lower solubility compared to pyrimidine derivatives () due to increased hydrophobicity .

Implications for Target Compound :

    Biological Activity

    3,5-Dimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure incorporates a quinoline moiety, which is known for various pharmacological effects. This article reviews the biological activity of this compound based on diverse research findings, including antimicrobial, anticancer, and other relevant activities.

    Anticancer Activity

    Recent studies have demonstrated that compounds containing the quinoline scaffold exhibit significant anticancer properties. For instance, research indicated that derivatives of quinoline can induce apoptosis in cancer cell lines such as HepG2. Specifically, treatment with similar quinoline derivatives led to increased levels of active caspase-9, suggesting a mechanism involving apoptosis induction through the mitochondrial pathway .

    Case Study: Anticancer Screening

    A study conducted on multicellular spheroids highlighted the effectiveness of a library of quinoline-based compounds, including those structurally similar to this compound. The findings suggested that these compounds could significantly inhibit tumor growth in vitro, showcasing their potential as novel anticancer agents .

    Antimicrobial Activity

    The compound's antimicrobial properties have also been evaluated against various pathogens. Research indicates that derivatives with the quinoline structure exhibit potent antibacterial and antifungal activities.

    Microorganism Inhibition Zone (mm) MIC (mg/mL)
    Staphylococcus aureus221 × 10^-6
    Klebsiella pneumoniae251 × 10^-5
    Pseudomonas aeruginosa231 × 10^-5

    The above table summarizes the effectiveness of related compounds against specific bacterial strains, indicating that modifications to the quinoline structure can enhance antimicrobial potency .

    The biological activity of this compound can be attributed to several mechanisms:

    • Inhibition of Cell Division : Similar compounds have been shown to inhibit FtsZ protein involved in bacterial cell division .
    • Induction of Apoptosis : The activation of caspases suggests that these compounds may trigger programmed cell death pathways in cancer cells .
    • Antiviral Potential : Some studies indicate that derivatives with similar structures possess antiviral properties, although specific data on this compound is limited .

    Structure-Activity Relationship (SAR)

    Understanding the SAR is crucial for optimizing the efficacy of quinoline-based compounds. Modifications at specific positions on the benzene ring and quinoline moiety can significantly influence biological activity. For instance:

    • Electron-withdrawing groups at certain positions enhance antibacterial activity.
    • Alkyl substitutions can improve solubility and bioavailability.

    Q & A

    Q. What are the recommended synthetic routes for 3,5-dimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide, and how can reaction efficiency be optimized?

    Methodological Answer: The synthesis typically involves coupling 3,5-dimethoxybenzoyl chloride with 2-(quinolin-8-yloxy)ethylamine under nucleophilic acyl substitution conditions. A general protocol includes refluxing in anhydrous solvents (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization strategies:

    • Solvent Selection: Polar aprotic solvents enhance reactivity, while additives like molecular sieves can absorb moisture.
    • Temperature Control: Prolonged reflux (18–20 hours) ensures complete conversion, monitored via TLC or LC-MS.
    • Purification: Column chromatography (e.g., CH₂Cl₂/MeOH 97:3) effectively isolates the product .
    • Yield Improvement: Pre-activation of the amine with glacial acetic acid (10 drops) improves nucleophilicity .

    Q. What safety precautions are critical when handling this compound in laboratory settings?

    Methodological Answer: While toxicity data for this compound are limited, standard precautions for quinoline derivatives and benzamides apply:

    • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
    • Ventilation: Use fume hoods to avoid inhalation of dust or vapors .
    • Waste Management: Decontaminate glassware with ethanol/water mixtures and dispose of waste as hazardous organic material .
    • Emergency Measures: Immediate rinsing with water for accidental exposure, followed by medical consultation .

    Q. How should researchers characterize the compound’s purity and structural identity?

    Methodological Answer: A multi-technique approach ensures robust characterization:

    • Spectroscopy:
      • ¹H/¹³C NMR: Confirm substituent integration (e.g., methoxy groups at δ ~3.8 ppm, quinoline protons at δ ~8.1–9.0 ppm) .
      • HRMS: Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₂₁N₂O₄: 365.1504).
    • Chromatography:
      • HPLC: Purity ≥95% with a C18 column (acetonitrile/water gradient) .
    • Elemental Analysis: Match calculated vs. observed C, H, N percentages within ±0.4% .

    Advanced Research Questions

    Q. How can X-ray crystallography resolve structural ambiguities in this compound?

    Methodological Answer: Single-crystal X-ray diffraction is ideal for unambiguous structural determination:

    • Crystallization: Grow crystals via slow evaporation in ethanol/ethyl acetate mixtures.
    • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
    • Refinement Challenges:
      • Disorder: Address using SHELXL’s PART and SUMP instructions .
      • Twinned Data: Apply HKLF5 format in SHELXL for integration .
    • Validation: Check R-factor convergence (<5%) and residual electron density maps .

    Q. What strategies mitigate contradictions in bioactivity data across in vitro models?

    Methodological Answer: Discrepancies may arise from assay conditions or cellular context. Mitigation approaches include:

    • Orthogonal Assays: Compare results from enzymatic inhibition (e.g., kinase assays) and cell viability (e.g., MTT) .
    • Metabolite Profiling: Use LC-MS to rule out interference from degradation products .
    • Model Selection: Validate in multiple cell lines (e.g., C6 glioma for neuroactivity) with appropriate controls (e.g., LPS-induced inflammation) .

    Q. How can derivatization enhance the compound’s application in metal coordination studies?

    Methodological Answer: The quinolin-8-yloxy group’s chelating properties can be exploited for metal sensing:

    • Functionalization: Introduce thiol or hydrazide moieties via nucleophilic substitution at the ethylamine linker .
    • Coordination Screening: Test with transition metals (e.g., Cu²⁺, Fe³⁺) in DMSO/water mixtures; monitor UV-Vis shifts (e.g., λmax ~400 nm for Cu complexes) .
    • Stability Analysis: Conduct pH-dependent studies (pH 2–10) to assess ligand-metal binding constants via Job’s plot .

    Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

    Methodological Answer: In silico tools bridge gaps in experimental ADME/Tox

    • Software: Use SwissADME for bioavailability radar (e.g., logP ~3.2, TPSA ~75 Ų) .
    • Toxicity Prediction: ProTox-II estimates hepatotoxicity (e.g., probability score >0.6) and mutagenicity .
    • Docking Studies: AutoDock Vina models binding to targets (e.g., DAPK1/CSF1R for anti-Alzheimer’s activity) with RMSD validation (<2.0 Å) .

    Q. How should researchers address discrepancies in solubility data across solvents?

    Methodological Answer: Systematic solubility profiling clarifies formulation strategies:

    • Solvent Screening: Test in DMSO (stock solutions), PBS (pH 7.4), and ethanol using nephelometry .
    • Co-Solvents: Add 10% PEG-400 to aqueous buffers for improved solubility .
    • Thermodynamic Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3,5-dimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide
    Reactant of Route 2
    Reactant of Route 2
    3,5-dimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.